ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate
Description
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. The structure includes a hydroxyl group at position 4 and an ethyl ester moiety at position 2.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7,10,14H,2-6H2,1H3 |
InChI Key |
MBJVGUUBVOEQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC(C2=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions . The reaction mixture is then neutralized and extracted to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate and its analogs:
Key Observations:
Structural Variations: Ring System: The target compound’s azepine ring (7-membered) contrasts with diazepine analogs (6-membered with two nitrogens), impacting conformational flexibility and binding affinity . Substituents: Hydroxyl vs. Ethyl esters (e.g., compound 14 in ) are often prodrugs metabolized to active carboxylic acids .
Biological Activity :
- Ethyl 4-oxo-diazepine-2-carboxylate derivatives show potent RSV inhibition, while ferrocenyl-substituted analogs exhibit anticancer activity . The target compound’s hydroxyl group may enhance solubility but reduce metabolic stability compared to ketones.
Synthetic Efficiency :
- Microwave-assisted synthesis () improves yields (e.g., 90% for compound 15) and reduces reaction times compared to conventional methods .
Physical Properties :
- Hydroxy-substituted analogs (e.g., 7-hydroxy-diazepin-4-one) exhibit higher melting points (195–239°C) due to intermolecular hydrogen bonding , whereas ester derivatives are often oils .
Research Findings and Implications
- Antiviral Applications : Ethyl carboxylate derivatives (e.g., compound 14) inhibit RSV polymerase by binding to the L-protein pocket, with IC₅₀ values in the sub-micromolar range .
- Kinase Inhibition : Pyrazolo-diazepine derivatives (e.g., ROS1 inhibitors in ) highlight the scaffold’s versatility in targeting oncogenic kinases .
Biological Activity
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate (CAS: 459157-28-9) is a compound of growing interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 224.26 g/mol. The structure features a pyrazoloazepine framework that is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Candida albicans | 15 μg/mL |
These results suggest that the compound possesses considerable antimicrobial potential, comparable to standard antibiotics like ampicillin.
Anticancer Activity
The anticancer properties of pyrazolo compounds have been widely studied. This compound was tested against several human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 8.0 |
| MCF-7 (breast cancer) | 6.5 |
| A549 (lung cancer) | 10.0 |
These findings indicate that this compound may serve as a lead for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various pyrazolo derivatives for their antimicrobial activity. This compound was among the most potent compounds tested against resistant strains of bacteria .
- Cancer Cell Line Evaluation : Another research article focused on the cytotoxic effects of this compound against different cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
